![molecular formula C13H9Cl2NO B1452846 2-(3,4-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187164-59-5](/img/structure/B1452846.png)
2-(3,4-Dichlorobenzoyl)-3-methylpyridine
Overview
Description
2-(3,4-Dichlorobenzoyl)-3-methylpyridine, also known as DCMP, is an organic compound with a molecular formula of C10H7Cl2NO. It is a substituted pyridine derivative and is a crystalline solid with a melting point of 128-130°C. DCMP is used as a reagent in organic synthesis, and is also used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and pesticides.
Scientific Research Applications
Synthesis of Hydrazone Derivatives
The compound is used in the synthesis of hydrazone derivatives . These derivatives have been known to possess antimicrobial, anti fungal, anti tumorous, anti inflammatory and anti convulsant activity .
Anticonvulsant Activity
The hydrazone derivatives synthesized from “2-(3,4-Dichlorobenzoyl)-3-methylpyridine” have been studied for their anticonvulsant activity . The research suggests that one of the derivatives, 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide, has the highest binding affinity for JNK-3 protein, which is a potential antiepileptic target .
Docking Studies against JNK Protein
The compound and its derivatives have been used in in-silico docking studies against the JNK protein . This research is crucial in understanding the interaction of these compounds with the JNK protein and their potential as antiepileptic drugs .
Synthesis of Dichlorobenzamide Derivatives
“2-(3,4-Dichlorobenzoyl)-3-methylpyridine” is used in the synthesis of dichlorobenzamide derivatives . These derivatives have been characterized by nuclear magnetic resonance and infrared spectroscopy .
Crystal Structures Study
The compound is used in the study of crystal structures of dichlorobenzamide derivatives . The structures of these compounds were established by X-ray crystallography .
Biological Activity
Chlorobenzene derivatives, including “2-(3,4-Dichlorobenzoyl)-3-methylpyridine”, have a wide range of application in physical, chemical, and biological properties . Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities .
properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)9-4-5-10(14)11(15)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTWJLDLMAYNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224426 | |
Record name | (3,4-Dichlorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187164-59-5 | |
Record name | (3,4-Dichlorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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